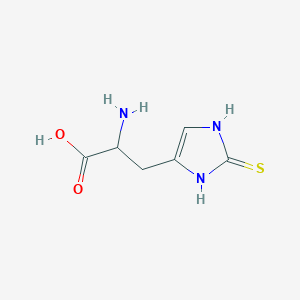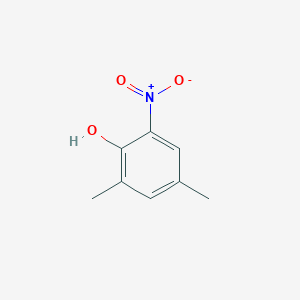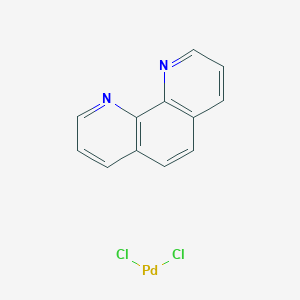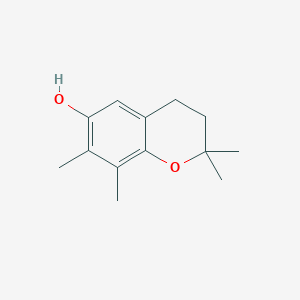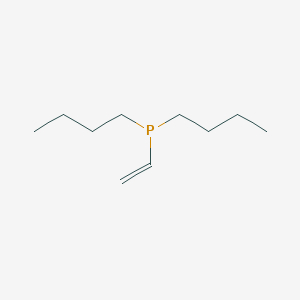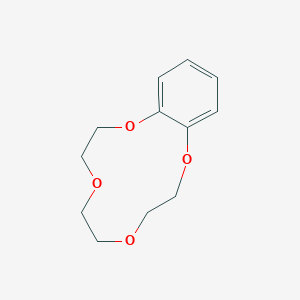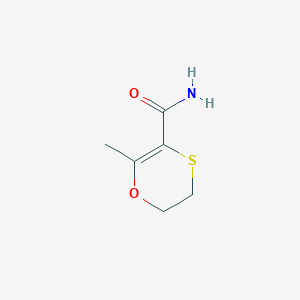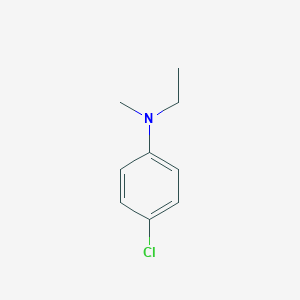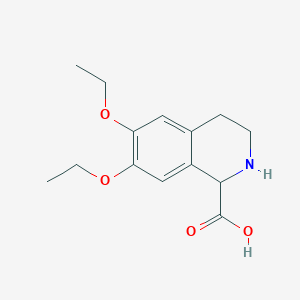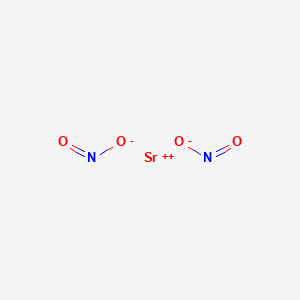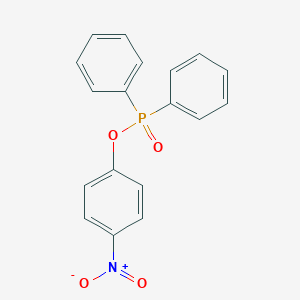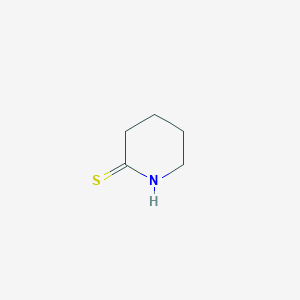
哌啶-2-硫酮
描述
piperidine-2-thione is an organic compound with the molecular formula C6H11NS. It is a sulfur-containing heterocycle, specifically a thione derivative of piperidine.
科学研究应用
piperidine-2-thione has a wide range of applications in scientific research:
作用机制
Target of Action
Piperidine-2-thione has been observed to have anticancer potential . It acts as a potential clinical agent against cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer . It regulates several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB .
Mode of Action
The compound interacts with its targets, leading to changes in the cellular environment. Piperidine-2-thione, along with maintaining a high Bax:Bcl-2 ratio, also down-regulates CD31 expression and inhibits the G1/S phase transition of the cell cycle . This interaction with its targets leads to the inhibition of cell migration and helps in cell cycle arrest to inhibit the survivability of cancer cells .
Biochemical Pathways
Piperidine-2-thione affects several biochemical pathways. It regulates signaling pathways such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB . These pathways are essential for the establishment of cancers, and their regulation by piperidine-2-thione contributes to its anticancer potential .
Result of Action
The result of piperidine-2-thione’s action is the inhibition of cell migration and the arrest of the cell cycle, which inhibits the survivability of cancer cells . It also down-regulates CD31 expression and inhibits the G1/S phase transition of the cell cycle . These actions contribute to its potential as a clinical agent against various types of cancers .
生化分析
Biochemical Properties
Piperidine derivatives have been shown to interact with various enzymes, proteins, and other biomolecules The nature of these interactions is largely dependent on the specific structure and functional groups present in the piperidine derivative
Cellular Effects
It is known that piperidine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
准备方法
Synthetic Routes and Reaction Conditions: piperidine-2-thione can be synthesized through several methods. One common approach involves the reaction of piperidine with sulfur or sulfur-containing reagents under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the thione group .
Industrial Production Methods: In an industrial setting, the production of piperidine-2-thione may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions: piperidine-2-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the thione group, which can act as a nucleophile or electrophile depending on the reaction conditions .
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can convert piperidine-2-thione to its corresponding sulfoxide or sulfone derivatives.
Reduction: Reducing agents like lithium aluminum hydride can reduce piperidine-2-thione to piperidine.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and substituted piperidines, which have diverse applications in chemical synthesis and pharmaceutical development .
相似化合物的比较
Piperidine: A parent compound of piperidine-2-thione, lacking the thione group.
Thiourea: Contains a similar thione group but with different structural features.
Thiomorpholine: Another sulfur-containing heterocycle with distinct chemical properties.
Uniqueness: piperidine-2-thione is unique due to the presence of both a piperidine ring and a thione group, which confer specific reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .
属性
IUPAC Name |
piperidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NS/c7-5-3-1-2-4-6-5/h1-4H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVHYGRJLCAOGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=S)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10156688 | |
| Record name | 2-Piperidinethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10156688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13070-01-4 | |
| Record name | 2-Piperidinethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13070-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Piperidinethione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013070014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Piperidinethione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343088 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Piperidinethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10156688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | piperidine-2-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Piperidinethione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER29AD47LZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of piperidine-2-thione?
A1: Piperidine-2-thione has a molecular formula of C5H9NS and a molecular weight of 115.19 g/mol.
Q2: What spectroscopic data is available for characterizing piperidine-2-thione?
A2: Researchers commonly utilize IR, 1H NMR, and 13C NMR spectroscopy to characterize piperidine-2-thione. Key spectroscopic features include:
- IR spectroscopy: Characteristic absorption bands for C=N and C=S functional groups. For example, 3-cyano-6-hydroxypiperidine-2-thiones exhibit C=N stretching frequencies around 2266-2268 cm-1 [].
- 1H NMR spectroscopy: Provides information about the hydrogen environments within the molecule, including coupling constants that can reveal stereochemical relationships between protons. For instance, trans-diaxial configurations of 4-H and 5-H protons in certain piperidine-2-thione derivatives are confirmed by coupling constants (J4,5) of approximately 12 Hz [].
Q3: How does the structure of piperidine-2-thione influence its reactivity?
A3: Piperidine-2-thione possesses a nucleophilic sulfur atom and a reactive C=N bond. These features allow it to participate in various reactions, including:
- Eschenmoser sulfide contraction: This reaction utilizes piperidine-2-thione and an α-bromocarbonyl compound to generate vinylogous amides [, ].
- Michael addition: 5,6-Dihydropyridine-2-thiones, derived from piperidine-2-thione, readily undergo stereoselective Michael addition with amines, methylhydrazine, or thiols, yielding piperidine-2-thiones with defined stereochemistry [].
Q4: Are there any notable examples of piperidine-2-thione derivatives and their applications?
A4: Yes, several piperidine-2-thione derivatives exhibit interesting biological activities:
- Dihydropyridinethione derivatives: These compounds, structurally related to raphanusanins (naturally occurring plant growth inhibitors), display significant growth inhibitory activity in radish seedlings [, ].
- Febrifugine analogues: Piperidine-2-thione plays a crucial role in synthesizing analogues of the antimalarial alkaloid febrifugine. The sulfide contraction reaction involving piperidine-2-thione enables the construction of the core structure found in febrifugine and its derivatives [, ].
Q5: What factors influence the stability of piperidine-2-thione and its derivatives?
A5: The stability of piperidine-2-thiones can be influenced by the nature and position of substituents:
- Electron-withdrawing groups: The presence of electron-withdrawing groups, like 4-nitrophenyl, at the 6-position enhances the stability of 3-cyano-6-hydroxypiperidine-2-thiones [].
- Steric hindrance: Bulky substituents can impact stability. For instance, 2-alkylthio-6-hydroxy-1,4,5,6-tetrahydropyridines lacking electron-withdrawing groups at the 5-position and lacking sterically bulky groups at the 6-position tend to be unstable and readily dehydrate to form 2-alkylthio-1,4-dihydropyridines [].
Q6: How does ring size impact the outcome of sulfide contraction reactions involving thiolactams like piperidine-2-thione?
A6: Ring size significantly influences the products formed during sulfide contraction reactions:
- Five-membered thiolactams: Reactions with diethyl bromomalonate yield vinylogous urethanes via the expected Eschenmoser sulfide contraction [].
- Six-membered thiolactams (piperidine-2-thiones): Reactions with the same reagent often result in sulfur retention, leading to the formation of various bicyclic heterocycles, including bicyclic ketene S,N-acetals and thioisomünchnones [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


